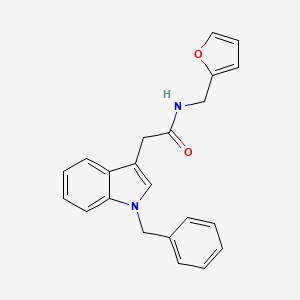
2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide, also known as BIA, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. BIA belongs to the class of indole compounds, which have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide is not fully understood, but studies have suggested that 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide may exert its biological effects through the modulation of various signaling pathways. 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and proliferation. 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide has also been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. Studies have shown that 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide can induce apoptosis, or programmed cell death, in cancer cells. 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide a promising candidate for cancer therapy. However, one of the limitations of using 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
For the research on 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide include further elucidating its mechanism of action, optimizing the synthesis method, and evaluating its safety and toxicity in vivo.
Métodos De Síntesis
The synthesis of 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide involves the reaction of 2-(1H-indol-3-yl)acetic acid with benzyl bromide and furan-2-carbaldehyde in the presence of a base. The resulting product is then purified through column chromatography to obtain 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide in its pure form. The synthesis method has been optimized to produce high yields of 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide with high purity.
Aplicaciones Científicas De Investigación
2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide exhibits anticancer properties by inhibiting the growth and proliferation of cancer cells. 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, 2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide has been shown to have antiviral properties by inhibiting the replication of certain viruses.
Propiedades
IUPAC Name |
2-(1-benzylindol-3-yl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-22(23-14-19-9-6-12-26-19)13-18-16-24(15-17-7-2-1-3-8-17)21-11-5-4-10-20(18)21/h1-12,16H,13-15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMQETIPLQHNFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-benzyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2782348.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-4-phenylbenzamide](/img/structure/B2782350.png)
![5-methyl-2-phenyl-7-(4-(4-phenylbutanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2782351.png)
![3-(4-methoxyphenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2782352.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2782353.png)
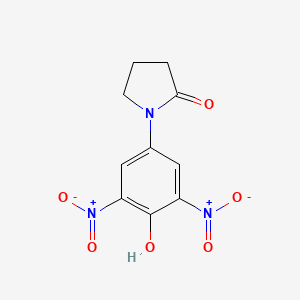
![1-(benzo[d]isoxazol-3-yl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B2782355.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(cyclohexylmethyl)(methyl)amino]acetamide](/img/structure/B2782357.png)
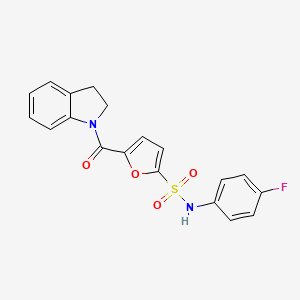
![(2Z)-2-[(2-Methoxyphenyl)methylidene]-8-(2-morpholin-4-ylethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol](/img/structure/B2782359.png)
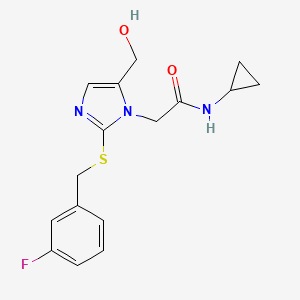
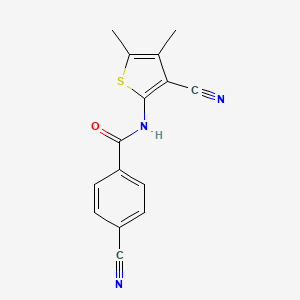
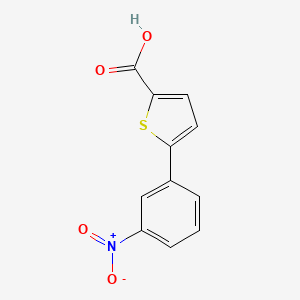
![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2782370.png)